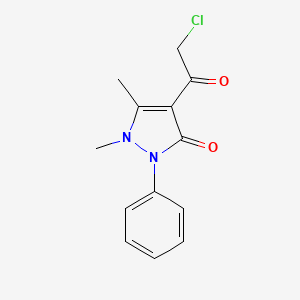

4-(Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3h-pyrazol-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59994. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroacetyl)-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-9-12(11(17)8-14)13(18)16(15(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWUTAPXLRKROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289254 | |

| Record name | 4-(Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6630-73-5 | |

| Record name | NSC59994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chloroacetyl)-antipyrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its antimicrobial properties, anticancer potential, and mechanisms of action based on various studies.

- Molecular Formula : C13H13ClN2O2

- CAS Number : 6630-73-5

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition observed | |

| Escherichia coli | Significant antibacterial effect | |

| Candida albicans | Effective antifungal properties |

The compound demonstrated a notable zone of inhibition in disc diffusion assays, indicating its potential as an antimicrobial agent.

Anticancer Activity

Research has indicated that the compound exhibits cytotoxic effects against various cancer cell lines. A study reported that it showed micromolar activity against several cancer types, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung) | 10 | Significant cytotoxicity |

| HeLa (Cervical) | 12 | Moderate cytotoxicity |

| B16F10 (Melanoma) | 15 | Notable inhibition |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G1 phase, as evidenced by flow cytometry analyses .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in pathogen metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been linked to its anticancer effects, leading to oxidative stress in cancer cells.

- DNA Interaction : The compound may bind to DNA or interfere with DNA replication processes, contributing to its cytotoxic effects.

Case Studies

A significant case study involved the synthesis and evaluation of derivatives of this compound. The derivatives exhibited enhanced biological activity compared to the parent compound. For instance:

- Derivative A showed improved antibacterial activity against Gram-positive bacteria.

- Derivative B displayed stronger anticancer properties against HeLa cells with an IC50 value reduced to 8 µM.

Scientific Research Applications

Aromatase Inhibition

Recent studies have highlighted the compound's potential as an aromatase inhibitor . Aromatase is an enzyme involved in estrogen biosynthesis, making it a target for breast cancer therapies. A series of derivatives based on this compound were synthesized and evaluated for their inhibitory activity against aromatase. One derivative exhibited an IC50 value of 0.0023 μM , comparable to the standard drug letrozole (IC50 = 0.0028 μM)【4】.

Anti-inflammatory Properties

Research indicates that compounds similar to 4-(Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one possess anti-inflammatory effects. These properties are attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process【4】.

Study on Aromatase Inhibition

A study published in Wiley Online Library examined a new series derived from this compound for their pharmacological activity. The most effective compound demonstrated significant aromatase inhibition, suggesting its potential use in breast cancer treatment【4】.

Analgesic Activity

Another investigation focused on the analgesic properties of this compound and its derivatives. The findings indicated that certain derivatives showed promising analgesic effects comparable to conventional analgesics【4】.

Summary of Applications

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group undergoes nucleophilic substitution with amines, hydrazides, and sulfur nucleophiles to form thiazole, pyrazole, and acetamide derivatives.

Example:

Reaction with 2-cyanoacetohydrazide yields 2-cyano-N-(4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazol-3(2H)-yl)acetamide (5c) . This product reacts further with enaminones (e.g., 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one) to form pyran derivatives (e.g., 15 ) via cyclization .

Cyclocondensation Reactions

The compound participates in cyclocondensation with activated methylene compounds and enaminones to generate fused heterocycles.

Example:

Reaction with (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one produces N-(4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazol-3(2H)-yl)-6-(furan-2-yl)-2-oxo-2H-pyran-3-carboxamide (15) , characterized by IR (υCN ≈ 2206 cm⁻¹) and ¹H-NMR (δ = 8.9 ppm for NH) .

Coordination Chemistry

The compound forms complexes with lanthanides and transition metals via its carbonyl and amino groups.

| Metal Ion | Ligand Structure | Complex Stoichiometry (M:L) | Application | Source |

|---|---|---|---|---|

| Y³⁺, La³⁺ | Azo-linked pyrazolone derivative | 1:2 | Optical sensors |

Example:

Reaction with yttrium(III) and lanthanum(III) ions yields complexes characterized by molar conductivity (80-100 Ω⁻¹cm²mol⁻¹) and UV-Vis absorption (λmax = 450 nm) .

Biological Activity Derivatives

Derivatives of this compound show inhibitory activity against aromatase enzymes, with IC₅₀ values comparable to letrozole.

| Derivative | IC₅₀ (μM) | Target | Structural Modification | Source |

|---|---|---|---|---|

| Compound 16 | 0.0023 ± 0.0002 | Aromatase | Pyrazolone-chalcone hybrid | |

| Compound 36 | 0.0032 ± 0.0003 | Aromatase | Thioamide substitution |

Molecular docking studies confirm binding interactions with aromatase (PDB: 3EQM), showing hydrogen bonding with Met374 and van der Waals contacts with Phe221 .

Preparation of 4-(Chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

-

Dissolve 4-aminoantipyrine (1 mmol) in DCM.

-

Add K₂CO₃ (1.5 equiv.) and cool to 0°C.

-

Slowly add chloroacetyl chloride (1.2 equiv.), stir for 6 h.

-

Isolate via filtration (yield: 82%).

-

Molecular Formula: C₁₃H₁₃ClN₂O₂

-

Molecular Weight: 264.71 g/mol

-

Boiling Point: 379.7°C

-

Density: 1.301 g/cm³

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(chloroacetyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and its derivatives?

- Methodological Answer : The compound is often synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-aminoantipyrine with chloroacetyl chloride in anhydrous acetone yields derivatives like 4-(chloroacetyl) antipyrine. Alternatively, reactions with isothiocyanates (e.g., p-chlorobenzoyl isothiocyanate) in dry acetone produce pyrimidine-fused derivatives (62% yield) . Schiff base derivatives are synthesized by refluxing 4-aminoantipyrine with aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) in ethanol at optimized temperatures (e.g., 30°C) .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

- Methodological Answer :

- HPLC/LC-MS : Used to detect and quantify impurities (e.g., 4-methylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) in pharmaceutical formulations. A validated LC method with Britton-Robinson buffer (pH 10.4) and ion-pairing agents (sodium hexane sulfonate) achieves simultaneous determination of multiple analytes .

- Spectroscopy : FTIR confirms functional groups (e.g., C=O at ~1650 cm⁻¹), while ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at δ ~2.3–3.4 ppm) .

Q. How can researchers ensure structural reproducibility in synthetic batches?

- Methodological Answer : Standardize reaction conditions (solvent purity, temperature control) and employ orthogonal characterization (e.g., elemental analysis, melting point consistency). For example, deviations in Schiff base synthesis (e.g., <30°C) reduce yields due to incomplete imine formation .

Advanced Research Questions

Q. What strategies resolve crystallographic ambiguities in derivatives of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement. For example, SHELXL refines hydrogen-bonding networks and resolves disorder in pyrazolone-based Schiff bases. Validation tools (e.g., R-factor analysis, electron density maps) ensure structural accuracy .

Q. How can computational methods optimize reaction pathways for novel derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states and stabilizes intermediates. In silico docking studies predict bioactivity (e.g., antimicrobial potential) by simulating ligand-receptor interactions. For instance, (Z)-4-((2-hydroxy-3-methoxybenzylidene)amino) derivatives show strong binding to bacterial DNA gyrase .

Q. What approaches mitigate data contradictions in impurity profiling during synthesis?

- Methodological Answer : Implement Design of Experiments (DoE) to identify critical variables (e.g., pH, temperature). In LC analysis, unexpected peaks (e.g., metamizole-related impurity MTC) require spiking experiments with reference standards (e.g., LGC-certified 4-methylaminophenazone) to confirm identity .

Q. How do hydrogen-bonding patterns influence the solid-state properties of pyrazolone derivatives?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) classifies H-bond motifs (e.g., R₂²(8) rings in Schiff bases). These patterns affect solubility and stability. For example, intramolecular H-bonds in (E)-4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino] derivatives enhance thermal stability .

Q. What are the challenges in synthesizing enantiomerically pure metal complexes using this compound as a ligand?

- Methodological Answer : Chirality induction requires chiral auxiliaries (e.g., L-proline) or asymmetric catalysis. For example, Cu(II) complexes of pyrazolone-based Schiff bases show distorted octahedral geometry, confirmed by UV-Vis and magnetic susceptibility studies. Racemization risks are minimized by low-temperature crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.